molecular formula C23H28N2O8 B128515 FORMOTEROL FUMARATE

FORMOTEROL FUMARATE

Número de catálogo: B128515
Peso molecular: 460.5 g/mol
Clave InChI: ZDUPYZMAPCZGJO-WLHGVMLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Formoterol fumarate is a long-acting β2-adrenergic receptor agonist (LABA) used primarily in the management of asthma and chronic obstructive pulmonary disease (COPD). It acts by relaxing bronchial smooth muscle, leading to bronchodilation and improved airflow. This compound is characterized by a rapid onset of action (within 1–3 minutes) and a sustained duration of effect (up to 12 hours), making it suitable for both maintenance and as-needed therapy .

The drug is frequently administered via dry powder inhalers (DPIs) or metered-dose inhalers (MDIs) and is often combined with inhaled corticosteroids (ICS) such as budesonide or glycopyrrolate (a long-acting muscarinic antagonist, LAMA) to enhance therapeutic efficacy. Notable fixed-dose combinations include:

  • Budesonide/formoterol fumarate: Marketed as Symbicort® for asthma and COPD .
  • Glycopyrrolate/formoterol fumarate (GFF): Used in COPD management .
  • Triple therapy (budesonide/glycopyrrolate/formoterol fumarate, BGF): Demonstrated efficacy in reducing COPD exacerbations and mortality .

Analytical methods such as HPLC, HPTLC, and spectrophotometry have been validated for quantifying this compound in combination products, ensuring robust quality control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FORMOTEROL FUMARATE typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions. Common synthetic routes include:

    Aldol Condensation: This reaction is used to form the carbon-carbon double bond in the but-2-enedioic acid moiety.

    Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced through hydroxylation and methoxylation reactions, respectively, using reagents such as hydrogen peroxide and methanol.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

FORMOTEROL FUMARATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbon-carbon double bond can be reduced to form saturated compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Nucleophiles like halides or amines are used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Asthma Management

  • Combination Therapy : Formoterol is frequently used in conjunction with ICSs for moderate to severe persistent asthma. Studies have shown that this combination significantly improves pulmonary function, reduces symptoms, and decreases reliance on rescue medications .
  • Exercise-Induced Bronchoconstriction (EIB) : As a monotherapy, formoterol effectively prevents EIB, demonstrating its utility in patients with exercise-related asthma symptoms .

2. Chronic Obstructive Pulmonary Disease (COPD)

  • Long-Term Control : Formoterol is utilized as a maintenance therapy in COPD, often in combination with other bronchodilators such as glycopyrrolate. Research indicates that this combination improves lung function and reduces exacerbation rates .
  • Nebulization : Formoterol fumarate solutions are available for nebulization, providing an alternative delivery method for patients unable to use metered-dose inhalers effectively .

Case Studies

Case Study 1: Psychological Effects
A notable case involved a COPD patient who experienced significant depressive symptoms potentially linked to long-term use of a formoterol-containing inhaler. The patient's treatment plan was adjusted to include psychiatric management alongside respiratory care, highlighting the importance of a multidisciplinary approach in managing side effects associated with inhaled therapies .

Case Study 2: Severe Asthma Exacerbation
In another instance, an elderly patient with severe asthma exacerbation was treated with high doses of beclomethasone/formoterol inhaler therapy. The case illustrated the efficacy of formoterol in stabilizing patients during acute exacerbations while maintaining adherence to treatment protocols .

Efficacy Studies

  • Lung Function Improvement : Clinical trials have consistently demonstrated that formoterol improves Forced Expiratory Volume in 1 second (FEV1) significantly compared to placebo and other bronchodilators. A study indicated that doses of 4.5 μg and 9.0 μg resulted in substantial lung function improvements over a 12-hour period post-administration .

Safety Profile

  • Adverse Effects : While generally well-tolerated, formoterol can lead to side effects such as palpitations and tremors, particularly at higher doses. Monitoring for these effects is crucial in long-term management .

Data Tables

Application AreaKey FindingsReferences
Asthma ManagementImproved lung function; reduced symptoms ,
COPD ManagementEnhanced lung function; decreased exacerbations ,
Psychological EffectsPotential depression linked to long-term use
Nebulization EfficacyEffective alternative for patients with difficulty

Mecanismo De Acción

The mechanism of action of FORMOTEROL FUMARATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparación Con Compuestos Similares

Pharmacological Profile

Compound Mechanism Onset/Duration Key Combinations
Formoterol fumarate LABA (β2-agonist) 1–3 min / 12 hr Budesonide, glycopyrrolate, mometasone
Salmeterol* LABA (β2-agonist) 30 min / 12 hr Fluticasone propionate (Advair®)
Indacaterol* Ultra-LABA (β2-agonist) 5 min / 24 hr Glycopyrronium (Utibron Neohaler®)
Tiotropium bromide LAMA (muscarinic antagonist) 30 min / 24 hr Olodaterol (Stiolto®)

This compound’s rapid onset distinguishes it from other LABAs like salmeterol .

Key Differentiators :

  • Synergy with ICS: Budesonide/formoterol fumarate reduces severe asthma exacerbations more effectively than ICS monotherapy .

Efficacy in Clinical Trials

Table 1: Comparative Efficacy in COPD

Study (Trial) Therapy Outcome Reference
ETHOS (NCT02465567) BGF vs. GFF 52-week trial: BGF reduced all-cause mortality by 46% vs. GFF (HR 0.54)
KRONOS Subgroup Analysis BGF MDI vs. ICS/LABA BGF improved lung function (FEV1) by 141 mL vs. ICS/LABA
TRIFORCE (2024) BDP/FF/G vs. BDP/FF Triple therapy improved exercise endurance by 20% vs. dual therapy

Table 2: Asthma Management

Combination Clinical Benefit Limitations
Budesonide/formoterol fumarate Reduces oral corticosteroid use; prevents severe exacerbations Not recommended for children <12 years
Mometasone/formoterol fumarate Validated for stability in formulations (98–99% recovery) Limited long-term safety data in COPD

Analytical and Formulation Stability

Method Combination Drug Linearity Range Recovery (%)
HPLC (C18 column) Mometasone/formoterol fumarate 3–9 μg/mL (FF), 100–300 μg/mL (MF) 98.66–99.31
HPTLC Fluticasone/formoterol fumarate 50–350 ng/spot 99.28–99.46
Spectrophotometry Budesonide/formoterol fumarate 2–20 μg/mL (FF), 4–40 μg/mL (BUD) 98.54–98.67

This compound exhibits stability under acid/base hydrolysis, oxidation, and thermal stress, making it suitable for diverse inhaler formulations .

Actividad Biológica

Formoterol fumarate is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its potent bronchodilatory effects, anti-inflammatory properties, and influence on various cellular mechanisms, particularly in respiratory tissues. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.

Formoterol's Role as a Beta-2 Agonist
Formoterol acts primarily on beta-2 adrenergic receptors located in the smooth muscle of the airways. Upon binding to these receptors, it induces relaxation of bronchial smooth muscles, leading to bronchodilation. This effect is mediated through the activation of adenylate cyclase, which increases cyclic AMP (cAMP) levels in cells, ultimately resulting in muscle relaxation and inhibition of inflammatory mediator release .

Biological Activity and Efficacy

Comparative Potency
Research indicates that formoterol is significantly more potent than other LABAs such as salmeterol and salbutamol. Specifically, studies have shown that formoterol can be 5 to 15 times more effective than salbutamol in terms of bronchodilation duration and efficacy . This enhanced potency is crucial for patients requiring long-term control of asthma symptoms.

Inhibition of Neutrophil Reactivity
Formoterol has been demonstrated to suppress neutrophil reactivity in vitro. In studies involving human neutrophils activated by fMLP (N-formyl-l-methionyl-l-leucyl-l-phenylalanine), formoterol significantly inhibited the generation of reactive oxygen species (ROS) and the release of elastase at concentrations as low as 10 nM. This effect was not observed with salmeterol, highlighting formoterol's superior anti-inflammatory properties .

Table 1: Summary of Clinical Studies on this compound

StudyPopulationInterventionKey Findings
Chase 2 StudyAsthmatic children (6-12 years)Formoterol doses (2.25 μg, 4.5 μg, 9.0 μg) with budesonideStatistically significant improvements in lung function compared to placebo
Chase 3 StudyAdults with asthmaSYMBICORT 80/4.5 μgSignificant increase in FEV1 from baseline to Week 12 compared to budesonide alone (mean difference 0.12 L; p=0.006)
Neutrophil StudyHealthy adultsIn vitro neutrophil activationFormoterol inhibited ROS generation and elastase release significantly at 10 nM

Case Studies

Case Presentation: Severe Asthma Exacerbation
A notable case involved a 78-year-old female patient with severe asthma exacerbation who was treated with a combination therapy including beclomethasone/formoterol. Following treatment, significant improvements were observed in lung function tests alongside a reduction in symptoms, demonstrating formoterol's efficacy in managing acute exacerbations when used as part of a comprehensive treatment plan .

Side Effects and Considerations

While formoterol is effective for long-term management of asthma and COPD, it is essential to monitor for potential side effects such as hypokalaemia, hyperglycaemia, and cardiovascular effects like tachycardia. These side effects necessitate careful patient selection and monitoring during therapy .

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters to evaluate when studying formoterol fumarate’s bronchodilatory efficacy in preclinical models?

  • Methodological Answer : Focus on parameters such as plasma half-life, bioavailability, and receptor binding affinity (β2-adrenergic receptors). Preclinical studies should measure forced expiratory volume (FEV1) in animal models, using dose-response curves to establish therapeutic windows. Ensure alignment with FDA guidelines for inhalation drug characterization .

Q. How can the PICOT framework structure research questions on this compound’s long-term safety in asthma management?

  • Methodological Answer : Apply the PICOT framework:

  • Population : Asthma patients aged 18–64.
  • Intervention : Daily inhaled this compound (12 µg).
  • Comparison : Placebo or alternative β2-agonists.
  • Outcome : Incidence of adverse events (e.g., tachycardia, hypokalemia) over 12 months.
  • Time : 1-year follow-up.
    This structure ensures specificity and feasibility .

Q. What analytical methods are validated for quantifying this compound in combination therapies?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is standard. For example, a validated method uses a C18 column, UV detection at 214 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Ensure linearity (r² > 0.999) and precision (%RSD < 2%) across 50–150% of target concentration .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under acidic degradation conditions?

  • Methodological Answer : Conduct forced degradation studies with controlled variables (e.g., 2N HCl at 60°C for 30 minutes). Use mass spectrometry to identify degradation products and compare degradation kinetics across studies. For example, reported 15–20% degradation under acidic conditions, requiring adjustments in formulation buffers .
  • Table 1 : Stability Data from Acid Degradation Studies

ConditionDegradation (%)Major Degradants Identified
2N HCl, 60°C, 30m18.2Formoterol oxide
1N HCl, 25°C, 24h5.4None detected

Q. What are the critical parameters for validating an RP-HPLC method for this compound and aclidinium bromide co-formulations?

  • Methodological Answer : Validate specificity (no interference from excipients), accuracy (98–102% recovery), and robustness (pH ± 0.2, flow rate ± 10%). Include system suitability tests (theoretical plates > 2000, tailing factor < 2). achieved 99.39% assay accuracy for this compound using these criteria .

Q. What challenges arise in establishing bioequivalence between generic and branded this compound inhalation solutions?

  • Methodological Answer : Challenges include demonstrating identical droplet size distribution (via laser diffraction) and in vitro lung deposition (using cascade impactors). FDA’s ANDA requirements mandate comparative pharmacokinetic studies (Cmax, AUC) and in vitro-in vivo correlations (IVIVC). Refer to and for generic approval benchmarks .

Q. Methodological Frameworks for Complex Studies

Q. How can the FINERMAPS framework optimize experimental design for this compound’s anti-inflammatory effects?

  • Methodological Answer :

  • Feasible : Access to primary human bronchial epithelial cells.
  • Interesting : Novelty in exploring NF-κB pathway modulation.
  • Novel : Comparison with existing corticosteroids.
  • Ethical : IRB approval for human tissue use.
  • Relevant : Link to COPD treatment guidelines.
  • Measurable : IL-6/TNF-α quantification via ELISA.
  • Actionable : Dose optimization in 3D lung models.
  • Precise : Statistical power ≥ 80%.
  • Scalable : Transition to murine models post in vitro validation .

Q. How should researchers document conflicting data on this compound’s cardiovascular risks in meta-analyses?

  • Methodological Answer : Use PRISMA guidelines for systematic reviews. Stratify studies by patient subgroups (e.g., pre-existing arrhythmias) and apply GRADE criteria to assess evidence quality. For contradictory outcomes, perform sensitivity analyses excluding high-bias studies .

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUPYZMAPCZGJO-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-80-7
Record name MLS003115739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.